
2,2-Morpholinedimethanol,4-(phenylmethyl)-
概要
説明
2,2-Morpholinedimethanol,4-(phenylmethyl)- is a chemical compound with the molecular formula C12H17NO3 It is characterized by a morpholine ring substituted with a benzyl group and two hydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Morpholinedimethanol,4-(phenylmethyl)- typically involves the reaction of morpholine with benzyl chloride in the presence of a base, followed by the introduction of hydroxymethyl groups. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Base: Sodium hydroxide or potassium carbonate is often used as a base.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
In an industrial setting, the production of 2,2-Morpholinedimethanol,4-(phenylmethyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
化学反応の分析
Types of Reactions
2,2-Morpholinedimethanol,4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzylmorpholine carboxylic acid or benzylmorpholine aldehyde.
Reduction: Benzylmorpholine derivatives with reduced functional groups.
Substitution: Various substituted benzylmorpholine compounds.
科学的研究の応用
2,2-Morpholinedimethanol,4-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Morpholinedimethanol,4-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.
類似化合物との比較
Similar Compounds
2,2-Morpholinedimethanol,4-(phenylmethyl)-: Unique due to its specific substitution pattern.
Benzylmorpholine: Lacks the hydroxymethyl groups.
Morpholine derivatives: Various derivatives with different substituents.
Uniqueness
2,2-Morpholinedimethanol,4-(phenylmethyl)- is unique due to the presence of both benzyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
[4-benzyl-2-(hydroxymethyl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO3/c15-10-13(11-16)9-14(6-7-17-13)8-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2 |
InChIキー |
UBOUBDCIUAWQSG-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1CC2=CC=CC=C2)(CO)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
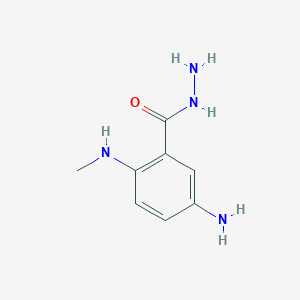
![4-amino-1-[[(5S)-2-hexadecoxy-2-oxo-1,4,2$l^{5}-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B8332427.png)
![1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Pyridinone](/img/structure/B8332431.png)
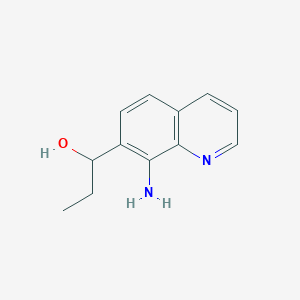
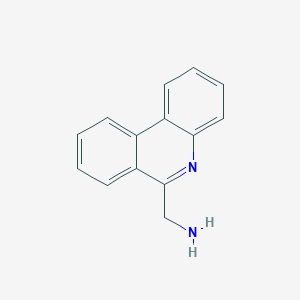
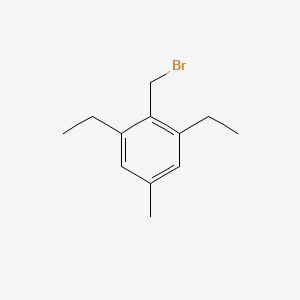
![[5-tert-butyl-4-[[4-hydroxy-2,2-bis[2-(4-hydroxyphenyl)ethyl]-6-oxo-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] N-ethylsulfamate](/img/structure/B8332457.png)
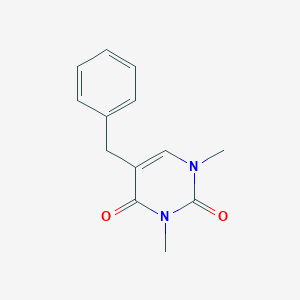
![3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B8332490.png)

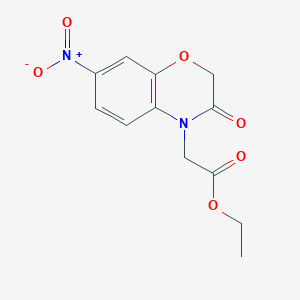
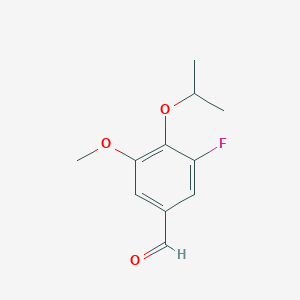
![4-Phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8332518.png)
![3-(4-Bromo-3,5-dimethyl-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B8332519.png)
